molecular formula C15H15N3O2 B10911929 4-ethoxy-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide

4-ethoxy-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide

Cat. No.: B10911929
M. Wt: 269.30 g/mol
InChI Key: NEDIDEBZFAKGIJ-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N’~1~-[(E)-1-(4-pyridyl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are commonly used in various chemical and biological applications due to their versatile reactivity and ability to form stable complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N’~1~-[(E)-1-(4-pyridyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-ethoxybenzohydrazide and 4-pyridinecarboxaldehyde. The reaction is usually carried out in an ethanol solvent with the addition of a few drops of glacial acetic acid to catalyze the reaction. The mixture is refluxed for several hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The final product is purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N’~1~-[(E)-1-(4-pyridyl)methylidene]benzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms, such as hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-ethoxy-N’~1~-[(E)-1-(4-pyridyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical production.

Mechanism of Action

The mechanism of action of 4-ethoxy-N’~1~-[(E)-1-(4-pyridyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The hydrazone group is also known to participate in redox reactions, which can influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N’~1~-[(E)-1-phenylethylidene]benzohydrazide
  • 4-ethoxy-N’~1~-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
  • 4-ethoxy-N’~1~-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide

Uniqueness

4-ethoxy-N’~1~-[(E)-1-(4-pyridyl)methylidene]benzohydrazide is unique due to the presence of the pyridyl group, which enhances its ability to form stable complexes with metals and increases its potential biological activity. The ethoxy group also contributes to its solubility and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

4-ethoxy-N-[(E)-pyridin-4-ylmethylideneamino]benzamide

InChI

InChI=1S/C15H15N3O2/c1-2-20-14-5-3-13(4-6-14)15(19)18-17-11-12-7-9-16-10-8-12/h3-11H,2H2,1H3,(H,18,19)/b17-11+

InChI Key

NEDIDEBZFAKGIJ-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=NC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.